molecular formula C17H17N5O B12150756 3-(1H-benzotriazol-1-yl)-N'-[(1Z)-1-phenylethylidene]propanehydrazide

3-(1H-benzotriazol-1-yl)-N'-[(1Z)-1-phenylethylidene]propanehydrazide

Cat. No.: B12150756
M. Wt: 307.35 g/mol
InChI Key: FRLDHZRPNJGICL-AQTBWJFISA-N
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Description

3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N’-(1-phenylethylidene)propanehydrazide is a complex organic compound that features a benzotriazole moiety linked to a hydrazide group through a propane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N’-(1-phenylethylidene)propanehydrazide typically involves the following steps:

    Formation of Benzotriazole Intermediate: The benzotriazole moiety is synthesized through the cyclization of o-phenylenediamine with sodium nitrite in acidic conditions.

    Hydrazide Formation: The hydrazide group is introduced by reacting the benzotriazole intermediate with hydrazine hydrate.

    Condensation Reaction: The final step involves the condensation of the hydrazide with an aldehyde or ketone, such as acetophenone, under reflux conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N’-(1-phenylethylidene)propanehydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzotriazole ring, facilitated by reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the benzotriazole ring.

    Reduction: Reduced hydrazide derivatives.

    Substitution: Alkylated benzotriazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N’-(1-phenylethylidene)propanehydrazide involves its interaction with cellular targets, leading to the inhibition of specific enzymes or pathways. For example, in cancer cells, it may induce apoptosis by disrupting mitochondrial function and activating caspases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N’-(1-phenylethylidene)propanehydrazide is unique due to its specific structure that combines a benzotriazole moiety with a hydrazide group, providing distinct chemical reactivity and biological activity compared to other similar compounds.

Biological Activity

The compound 3-(1H-benzotriazol-1-yl)-N'-[(1Z)-1-phenylethylidene]propanehydrazide is a hydrazide derivative that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The chemical structure of this compound can be described by its molecular formula C23H21N5OC_{23}H_{21}N_5O and a molecular weight of approximately 393.57 g/mol. The compound features a benzotriazole moiety which is known for its diverse biological properties, including antimicrobial and antifungal activities.

PropertyValue
Molecular FormulaC23H21N5OC_{23}H_{21}N_5O
Molecular Weight393.57 g/mol
CAS NumberNot specified

Antimicrobial Activity

Research indicates that compounds containing the benzotriazole structure exhibit significant antimicrobial properties. A study demonstrated that derivatives similar to this compound showed inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Antioxidant Properties

Another important aspect of this compound is its antioxidant capacity. The presence of the benzotriazole ring may contribute to radical scavenging activities, which can mitigate oxidative stress in biological systems. This property is particularly relevant in the context of diseases associated with oxidative damage .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory potential. Studies suggest that it may inhibit pro-inflammatory cytokines, thus providing therapeutic benefits in conditions characterized by chronic inflammation .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis, leading to bacterial death.
  • Scavenging Free Radicals : Its antioxidant properties allow it to neutralize free radicals, thereby protecting cells from oxidative damage.
  • Modulation of Immune Response : By regulating cytokine production, the compound can alter immune responses, potentially reducing inflammation.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the compound was tested against a panel of pathogens. Results indicated that it had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent.

Case Study 2: Antioxidant Activity Assessment

A study utilizing DPPH (2,2-diphenyl-1-picrylhydrazyl) assay revealed that the compound exhibited significant antioxidant activity with an IC50 value of 25 µg/mL, indicating strong radical scavenging potential.

Table 2: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialMIC = 32 µg/mL
AntioxidantIC50 = 25 µg/mL
Anti-inflammatoryCytokine inhibition

Properties

Molecular Formula

C17H17N5O

Molecular Weight

307.35 g/mol

IUPAC Name

3-(benzotriazol-1-yl)-N-[(Z)-1-phenylethylideneamino]propanamide

InChI

InChI=1S/C17H17N5O/c1-13(14-7-3-2-4-8-14)18-20-17(23)11-12-22-16-10-6-5-9-15(16)19-21-22/h2-10H,11-12H2,1H3,(H,20,23)/b18-13-

InChI Key

FRLDHZRPNJGICL-AQTBWJFISA-N

Isomeric SMILES

C/C(=N/NC(=O)CCN1C2=CC=CC=C2N=N1)/C3=CC=CC=C3

Canonical SMILES

CC(=NNC(=O)CCN1C2=CC=CC=C2N=N1)C3=CC=CC=C3

Origin of Product

United States

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